molecular formula C22H19F2N5O2 B2420034 2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922088-27-5

2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2420034
CAS RN: 922088-27-5
M. Wt: 423.424
InChI Key: MLSQVSMVRBTUSN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides and their derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzamide core structure, with additional functional groups attached as specified by the name of the compound . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides typically undergo reactions at the amide group, such as hydrolysis to form benzoic acid and an amine . They can also undergo reactions at the benzene ring, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature, and their solubility in water and other solvents depends on the specific functional groups present .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Researchers have developed methods to synthesize compounds related to 2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. These include multi-step synthesis processes starting from basic chemical precursors (Wang et al., 2013), and methods involving condensation reactions and cyclization (Erkin & Krutikov, 2008).

  • Chemical Reactions and Derivatives : Various reactions have been employed to create derivatives of this compound. These include condensation with aromatic aldehydes, treatment with acetic anhydride, and reactions with primary and secondary amines (Abd & Awas, 2008).

Biological Activities

  • Anticancer Properties : Some derivatives of this compound have shown potential as anticancer agents. For example, compounds synthesized through condensation and other chemical reactions have been tested for cytotoxicity against cancer cell lines and have displayed promising results (Abdellatif et al., 2014).

  • Antimicrobial Effects : These compounds have also been evaluated for their antimicrobial properties. The synthesized derivatives showed varying degrees of antibacterial and antifungal activities, indicating their potential use in combating infections (Holla et al., 2006).

  • Imaging Applications : Some derivatives are explored for imaging applications, such as in positron emission tomography (PET), providing insights into their potential use in diagnostic processes (Xu et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, many benzamide derivatives act by binding to specific receptors in the body, which can lead to various effects depending on the receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. Some benzamides can be harmful if ingested or if they come into contact with the skin or eyes .

properties

IUPAC Name

2,4-difluoro-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-14-3-2-4-15(9-14)12-28-13-26-20-18(22(28)31)11-27-29(20)8-7-25-21(30)17-6-5-16(23)10-19(17)24/h2-6,9-11,13H,7-8,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSQVSMVRBTUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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